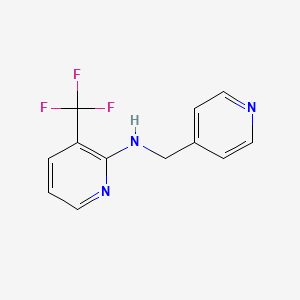

N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3/c13-12(14,15)10-2-1-5-17-11(10)18-8-9-3-6-16-7-4-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNJTOYZLYIAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of pyridin-4-ylmethylamine with 3-(trifluoromethyl)pyridine under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction. The reaction conditions often include elevated temperatures and the presence of a suitable solvent to ensure the proper interaction between the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes structural analogues and their key features:

Key Observations :

- Pexidartinib demonstrates the therapeutic relevance of trifluoromethylpyridine scaffolds but introduces a chloropyrrolopyridine moiety for enhanced target binding .

- The propargyl-substituted analogue () shows reduced steric bulk, favoring applications in bioorthogonal chemistry.

- Boron-containing analogues () highlight synthetic versatility, whereas cyclopropanamine derivatives () prioritize structural rigidity.

Pharmacological and Physicochemical Properties

Insights :

- The trifluoromethyl group universally enhances metabolic stability across analogues.

- Pexidartinib’s clinical success underscores the importance of balancing lipophilicity and solubility through salt formation .

Biological Activity

N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H11F3N4

- Molecular Weight : 253.22 g/mol

- CAS Number : 1039998-26-9

The trifluoromethyl group contributes to the compound's unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes effectively due to its lipophilic nature. Once inside the cells, it interacts with various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, in vitro assays have demonstrated that this compound exhibits strong inhibitory effects on several cancer cell lines, particularly those associated with breast cancer. The compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF7 | 0.87–12.91 | 17.02 |

The selectivity index of the compound suggests it preferentially affects cancerous cells while sparing normal cells, which is a desirable trait in cancer therapeutics.

Antimicrobial Activity

Preliminary investigations also suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial targets effectively, although specific mechanisms remain under investigation .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly more than control compounds, indicating its potential as a lead compound for further development in oncology .

- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties with an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg after intravenous administration . These characteristics are crucial for the development of effective therapeutic agents.

- Toxicity Assessment : In toxicity studies involving Kunming mice, this compound showed no acute toxicity at doses up to 2000 mg/kg, suggesting a potentially safe profile for further exploration .

Q & A

Q. What are the optimal synthetic routes for preparing N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as coupling a pyridine derivative with a trifluoromethyl-containing precursor. Palladium or copper catalysts (e.g., Pd/C or CuI) in solvents like DMF or dichloromethane under inert atmospheres are critical for cross-coupling reactions. For example, triflumezopyrim—a structurally related compound—was synthesized using malonic acid derivatives and amines under oxalyl chloride activation, highlighting the importance of anhydrous conditions and stoichiometric control . Reaction optimization may involve varying temperatures (e.g., 35–100°C) and catalyst loadings to minimize side products like dehalogenated byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming substituent positions and purity. For example, H NMR peaks near δ 8.8–9.0 ppm typically indicate pyridin-2-amine protons .

- X-ray crystallography : SHELX programs (SHELXL, SHELXS) are widely used for refining crystal structures. High-resolution data can resolve challenges like disorder in the trifluoromethyl group or pyridine ring .

- HRMS : High-resolution mass spectrometry confirms molecular weight and isotopic patterns, critical for validating synthetic success .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The -CF group is strongly electron-withdrawing, polarizing the pyridine ring and enhancing stability against metabolic degradation. This group also increases lipophilicity, improving membrane permeability in biological assays. Substitution at the 3-position on the pyridine ring directs electrophilic attacks to specific sites, as seen in related trifluoromethylpyridines .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

Impurities often arise from incomplete coupling (e.g., residual starting materials) or dehalogenation. Techniques like HPLC-MS and TLC can detect these. For example, palladium-catalyzed reactions may leave trace metal contaminants, requiring purification via column chromatography or recrystallization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

SHELXL refines structures by modeling disorder (e.g., rotational freedom in the pyridin-4-ylmethyl group) and validating bond lengths/angles. For instance, C-F bond distances in -CF groups should be ~1.33 Å, and deviations may indicate data quality issues. Twinning or low-resolution data may require iterative refinement cycles .

Q. What computational methods are used to predict binding affinities or reaction pathways for this compound?

Density Functional Theory (DFT) calculations model electronic interactions, such as charge distribution on the pyridine ring. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like kinases or enzymes, leveraging the -CF group’s affinity for hydrophobic pockets .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Pyridine vs. pyrimidine : Replacing pyridine with pyrimidine alters hydrogen-bonding capacity, as seen in kinase inhibitors .

- Substituent position : Moving the -CF group from the 3- to 5-position on pyridine can drastically alter metabolic stability, as demonstrated in SAR studies of similar compounds .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

Dynamic effects in solution (e.g., tautomerism) may explain NMR/X-ray discrepancies. For example, amine protons in pyridin-2-amine derivatives may exhibit exchange broadening in NMR but appear ordered in crystal structures. Variable-temperature NMR or deuterated solvents can clarify such issues .

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

- Kinase assays : Fluorescence polarization assays measure binding to ATP pockets, with IC values indicating potency.

- CYP450 inhibition : Liver microsome studies assess metabolic stability, critical for drug development .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 1 month) combined with LC-MS analysis identify degradation products. The -CF group generally enhances stability at acidic pH but may hydrolyze under strong basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.